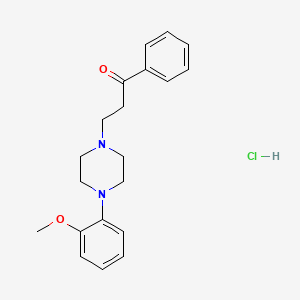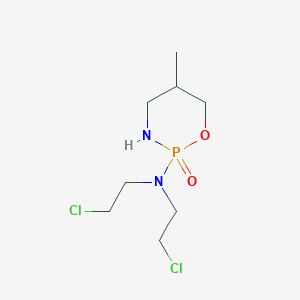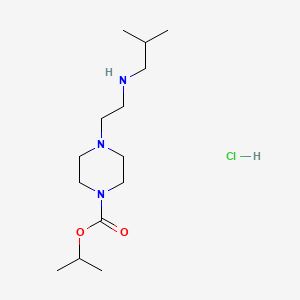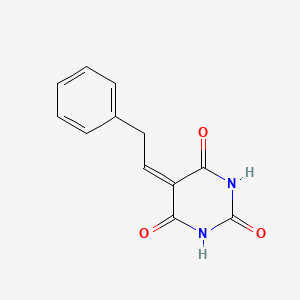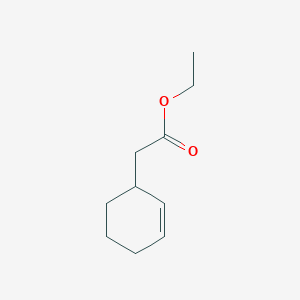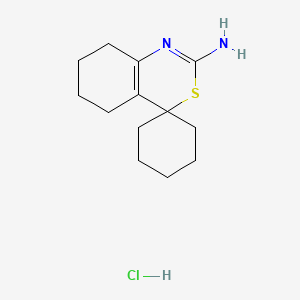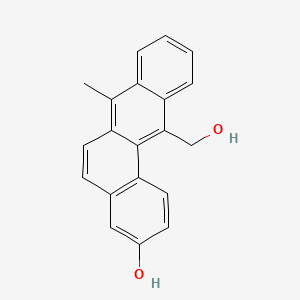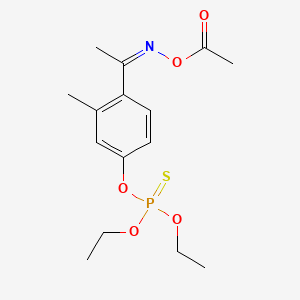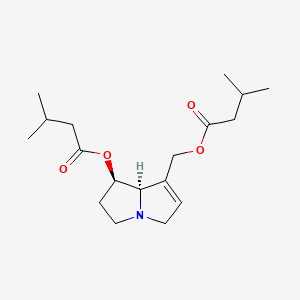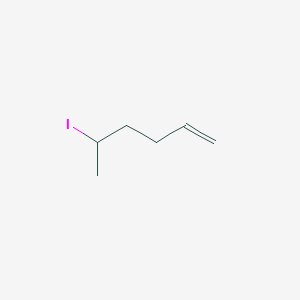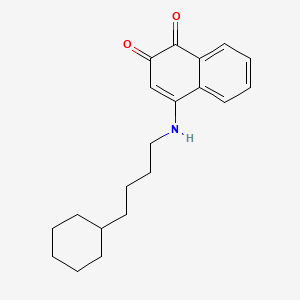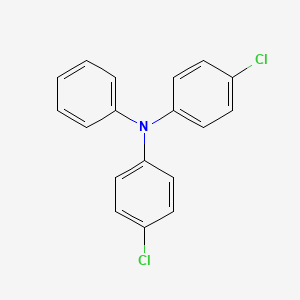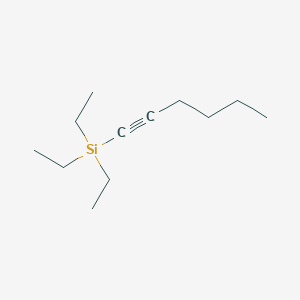
Silane, triethyl-1-hexynyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, triethyl-1-hexynyl-: is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethyl groups and one 1-hexynyl group. This compound is notable for its unique reactivity and versatility in various chemical reactions, making it a valuable reagent in organic synthesis and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Silane, triethyl-1-hexynyl- typically involves the reaction of triethylsilane with 1-hexyne under specific conditions. The reaction is often catalyzed by transition metals such as palladium or platinum, which facilitate the addition of the 1-hexynyl group to the silicon atom. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve high yields and purity of the desired product .
Industrial Production Methods: In industrial settings, the production of Silane, triethyl-1-hexynyl- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures efficient and cost-effective production. The scalability of the process allows for the consistent supply of this compound for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Silane, triethyl-1-hexynyl- undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and reaction conditions.
Reduction: It can act as a reducing agent, transferring hydrogen atoms to other molecules.
Substitution: The 1-hexynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound itself can be used as a reducing agent in the presence of catalysts such as palladium or platinum.
Substitution: Nucleophiles such as amines or alcohols can react with Silane, triethyl-1-hexynyl- under mild conditions to form substituted products.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds and hydrogenated products.
Substitution: Substituted silanes with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Silane, triethyl-1-hexynyl- is widely used as a reagent in organic synthesis. Its ability to participate in hydrosilylation reactions makes it valuable for the synthesis of complex organic molecules. It is also used in the preparation of silane coupling agents, which enhance the adhesion between organic and inorganic materials .
Biology and Medicine: In biological research, Silane, triethyl-1-hexynyl- is used to modify surfaces of biomaterials, improving their biocompatibility and functionality. It is also explored for its potential in drug delivery systems, where its unique chemical properties can be harnessed to improve the stability and efficacy of therapeutic agents .
Industry: The compound finds applications in the production of specialty coatings, adhesives, and sealants. Its ability to form strong bonds with various substrates makes it ideal for use in construction, automotive, and electronics industries .
Wirkmechanismus
Mechanism: The mechanism by which Silane, triethyl-1-hexynyl- exerts its effects is primarily through the reactivity of the silicon-hydrogen (Si-H) bond. This bond can donate hydrogen atoms to other molecules, facilitating reduction reactions. The presence of the 1-hexynyl group also allows for unique interactions with other chemical species, enabling a wide range of chemical transformations .
Molecular Targets and Pathways: The compound targets various functional groups in organic molecules, including carbonyls, nitriles, and imines. The pathways involved in its reactions often include hydrosilylation, reduction, and substitution mechanisms .
Vergleich Mit ähnlichen Verbindungen
Triethylsilane: Similar in structure but lacks the 1-hexynyl group, making it less versatile in certain reactions.
Trimethylsilane: Contains three methyl groups instead of ethyl groups, resulting in different reactivity and applications.
Triphenylsilane: Features three phenyl groups, which significantly alter its chemical properties and uses.
Uniqueness: Silane, triethyl-1-hexynyl- stands out due to the presence of the 1-hexynyl group, which imparts unique reactivity and versatility. This makes it particularly valuable in applications requiring specific chemical transformations that other silanes cannot achieve .
Eigenschaften
CAS-Nummer |
21693-13-0 |
|---|---|
Molekularformel |
C12H24Si |
Molekulargewicht |
196.40 g/mol |
IUPAC-Name |
triethyl(hex-1-ynyl)silane |
InChI |
InChI=1S/C12H24Si/c1-5-9-10-11-12-13(6-2,7-3)8-4/h5-10H2,1-4H3 |
InChI-Schlüssel |
DIPZDJYTPINYEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC#C[Si](CC)(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



